molecular formula C4H6O3 B3126298 2-(oxiran-2-yl)acetic Acid CAS No. 33278-09-0

2-(oxiran-2-yl)acetic Acid

Cat. No. B3126298
CAS RN: 33278-09-0
M. Wt: 102.09 g/mol
InChI Key: ZVNYKZKUBKIIAH-UHFFFAOYSA-N
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Description

“2-(oxiran-2-yl)acetic Acid”, also known as 2-Oxiranylacetic acid, is a chemical compound with the molecular formula C4H6O3 . It has an average mass of 102.089 Da and a monoisotopic mass of 102.031693 Da .


Molecular Structure Analysis

The molecular structure of 2-(oxiran-2-yl)acetic Acid consists of an oxirane ring attached to an acetic acid group . The compound has three hydrogen bond acceptors, one hydrogen bond donor, and two freely rotating bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(oxiran-2-yl)acetic Acid include a predicted boiling point of 253.8±13.0 °C and a predicted density of 1.334±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 4.47±0.10 .

Scientific Research Applications

Glucokinase Activation and Antiviral Properties

  • Glucokinase Activation : Oxirane-2-carboxylic acid, a product derived from the oxidation of oxiranemethanols, exhibits potential as a glucokinase activator. This compound, specifically oxiranecarboxamides, demonstrated moderate glucokinase activation potency, with one variant showing an EC50 value of 584 nM and a high activation fold of 3.14 (Ye et al., 2012).
  • HIV-1 Integrase Inhibition : 2-(Quinolin-3-yl)-acetic-acid derivatives, related to 2-(oxiran-2-yl)acetic acid, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, demonstrating a cooperative inhibition of HIV-1 replication (Kessl et al., 2012).

Synthesis and Chemical Properties

  • Synthesis of Derivatives : A study outlined the synthesis of α-hydroxy acids and their derivatives from 2-substituted oxirane-1,1-dicarbonitriles. This process led to the production of various compounds, including 2-(phenylthio)acetic acids and ethyl 2-(phenylthio)acetates (Florac et al., 1991).
  • Analytical Chemistry : Research on the direct titration of epoxy compounds and aziridines involved the use of oxirane rings in organic compounds. This study provided insights into the chemical analysis of these compounds, emphasizing the importance of oxirane in analytical methodologies (Jay, 1964).

properties

IUPAC Name

2-(oxiran-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNYKZKUBKIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(oxiran-2-yl)acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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